1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,5-dimethylisoxazole with piperazine under controlled conditions to form the desired product . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions.
Medicine: Research on this compound includes its potential therapeutic effects and mechanisms of action in treating diseases.
Industry: It is employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes . This interaction can lead to changes in cellular functions and has potential therapeutic implications .
Comparison with Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine: The non-dihydrochloride form of the compound.
3,5-Dimethylisoxazole: A precursor in the synthesis of the compound.
Piperazine derivatives: Other compounds containing the piperazine moiety.
The uniqueness of this compound lies in its specific chemical structure and the presence of both the isoxazole and piperazine groups, which confer distinct properties and reactivity .
Properties
IUPAC Name |
3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFODORDMENTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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